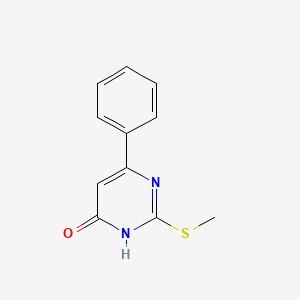

2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-12-9(7-10(14)13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYZOQNANLSNMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286935 |

Source

|

| Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56035-29-1 |

Source

|

| Record name | 56035-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)-6-phenylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, belonging to this esteemed class of heterocycles, presents a promising candidate for further investigation in drug discovery programs. Its structural features—a phenyl group at the 6-position and a methylthio group at the 2-position—suggest potential for diverse molecular interactions and a unique pharmacological profile.

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines not only the theoretical and predicted characteristics of the molecule but also details the robust experimental protocols required for their empirical determination. Understanding these fundamental properties is critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

The following sections are structured to guide the reader through the synthesis, characterization, and in-depth analysis of the key physicochemical parameters that govern the "drug-likeness" of this molecule.

Chemical Structure and Identification:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀N₂OS |

| Molecular Weight | 218.28 g/mol |

| CAS Number | 56035-29-1 |

Synthesis and Structural Elucidation

A reliable synthetic route is paramount for obtaining high-purity material for physicochemical and biological evaluation. The synthesis of this compound can be efficiently achieved through a multi-step process, beginning with the condensation of a β-ketoester with S-methylisothiourea.

Proposed Synthesis Workflow

A common and effective method involves the reaction of ethyl benzoylacetate with S-methylisothiourea sulfate in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.15 g, 50 mmol of sodium in 50 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl benzoylacetate (9.61 g, 50 mmol).

-

Addition of Thiourea Derivative: Add S-methylisothiourea sulfate (7.0 g, 25 mmol) portion-wise to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation: Pour the concentrated residue into 100 mL of ice-cold water. Acidify the solution to pH 5-6 with glacial acetic acid to precipitate the crude product.

-

Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylthio protons (singlet, ~2.5 ppm), the pyrimidine ring proton (singlet, ~6.0-6.5 ppm), the phenyl group protons (multiplet, ~7.2-7.8 ppm), and the N-H proton (broad singlet, variable).[2][3] |

| ¹³C NMR | Resonances for the methylthio carbon, the aromatic carbons of the phenyl ring, and the carbons of the pyrimidine ring, including the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (~3200 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic and pyrimidine rings.[2][3][4] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (218.28 g/mol ). |

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biological fate.[5] Below are the essential properties and the standardized protocols for their determination.

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and identity.

Predicted Value: Not available. For similar pyrimidine derivatives, melting points can range widely depending on substitution.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the dried, crystalline compound into an aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC cell, using an empty, sealed aluminum pan as a reference.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Aqueous Solubility

Solubility is a critical factor influencing drug absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Predicted Value: Given the presence of a phenyl group, the compound is expected to have low aqueous solubility.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully withdraw a sample from the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result: Express the solubility in units such as mg/mL or µM.

Caption: Workflow for Aqueous Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and target binding. The pyrimidin-4(3H)-one moiety can exhibit both acidic (N-H proton) and basic (ring nitrogens) properties.

Predicted Value: The acidic pKa of the N-H proton is likely to be in the range of 8-10, while the basic pKa of the ring nitrogens would be much lower.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of HCl to determine basic pKa values and with a standardized solution of NaOH to determine acidic pKa values.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination from the derivative of the titration curve.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's partitioning between a lipid and an aqueous phase. It is a key predictor of membrane permeability and overall ADME properties. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Predicted Value: Computational models often predict a LogP value in the range of 2-3 for this type of structure, indicating moderate lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other by vigorous mixing followed by separation.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle the compound with care, following standard laboratory safety procedures for novel chemical entities.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Comprehensive Data Summary

The following table summarizes the key physicochemical properties of this compound, with placeholders for the experimental data to be determined by the protocols outlined in this guide.

| Physicochemical Parameter | Predicted Value (if available) | Experimental Value | Method |

| Molecular Formula | C₁₁H₁₀N₂OS | - | - |

| Molecular Weight | 218.28 | - | Mass Spectrometry |

| Melting Point (°C) | - | To be determined | DSC |

| Aqueous Solubility (µg/mL at pH 7.4) | Low | To be determined | Shake-Flask (HPLC-UV) |

| pKa (acidic) | ~8-10 | To be determined | Potentiometric Titration |

| pKa (basic) | Low | To be determined | Potentiometric Titration |

| LogP | ~2-3 | To be determined | Calculated from LogD and pKa |

| LogD at pH 7.4 | - | To be determined | Shake-Flask (HPLC-UV) |

References

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 5, 2026, from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. Retrieved January 5, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2022). ACS Omega. Retrieved January 5, 2026, from [Link]

-

Physicochemical Properties and Environmental Fate. (n.d.). A Framework to Guide Selection of Chemical Alternatives - NCBI. Retrieved January 5, 2026, from [Link]

-

Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. (2004). PubMed. Retrieved January 5, 2026, from [Link]

-

synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Safety Data Sheet. (2022). Frontier Specialty Chemicals Inc. Retrieved January 5, 2026, from [Link]

-

Safety Data Sheet. (2025). Angene Chemical. Retrieved January 5, 2026, from [Link]

-

Safety Data Sheet. (2025). Advanced Biotech. Retrieved January 5, 2026, from [Link]

-

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Structure-based design, synthesis, and biological evaluation of conformationally restricted novel 2-alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as non-nucleoside inhibitors of HIV-1 reverse transcriptase. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

-

Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. (2023). Journal of Chemical Information and Modeling. Retrieved January 5, 2026, from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved January 5, 2026, from [Link]

-

Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). Molecular Pharmaceutics. Retrieved January 5, 2026, from [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2023). Molecules. Retrieved January 5, 2026, from [Link]

Sources

- 1. 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one | 6632-63-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijirset.com [ijirset.com]

- 5. researchgate.net [researchgate.net]

- 6. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

Analysis of the Crystal Structure of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in pyrimidine derivatives is paramount for rational drug design and the development of new therapeutics with enhanced efficacy and specificity. This guide provides a comprehensive technical overview of the crystal structure analysis of a representative pyrimidinone, 2-(methylthio)-6-phenylpyrimidin-4(3H)-one. We will delve into the synthetic pathway, the critical process of single-crystal growth, the principles and workflow of single-crystal X-ray diffraction (SCXRD), and a detailed analysis of the resulting molecular and supramolecular structures. The causality behind experimental choices is explained, providing field-proven insights for professionals in chemical and pharmaceutical research.

Introduction: The Significance of Pyrimidinones in Drug Discovery

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered immense interest in medicinal chemistry for their broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The biological function of these molecules is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with biological targets like enzymes and receptors.[1]

The title compound, this compound, combines the key pyrimidinone core with a lipophilic phenyl group and a methylthio substituent, features that can significantly influence its pharmacokinetic and pharmacodynamic profile. A definitive understanding of its solid-state structure through single-crystal X-ray crystallography provides invaluable data on:

-

Molecular Conformation: The preferred spatial arrangement of the phenyl and methylthio groups relative to the pyrimidine ring.

-

Intermolecular Interactions: The specific non-covalent forces (e.g., hydrogen bonds, π-π stacking) that direct molecular packing in the solid state.[5]

-

Structure-Activity Relationships (SAR): A structural foundation for designing analogues with improved biological activity.

This guide serves as a self-validating framework for the crystallographic analysis of this and similar small organic molecules.

Synthesis and Single-Crystal Growth: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The latter is often a major bottleneck in the process.[6][7]

Synthesis Protocol

A common and effective route to 2-(methylthio)pyrimidin-4-one derivatives starts with the corresponding 2-thiouracil precursor. The following protocol is adapted from established methodologies.[8][9]

Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve 2-thiouracil (or its 6-phenyl substituted analogue) in an aqueous solution of a base, such as sodium hydroxide, to form the thiolate salt. This deprotonation of the thioamide is crucial for the subsequent nucleophilic attack.

-

S-Alkylation: Cool the solution in an ice bath to control the reaction's exothermicity. Slowly add a methylating agent, such as methyl iodide.[8] The thiolate anion acts as a potent nucleophile, attacking the methyl iodide in an SN2 reaction to form the S-methylated product.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours (e.g., 16 hours). Progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, cool the solution again and acidify it with a weak acid like glacial acetic acid. This protonates the pyrimidinone ring, decreasing the compound's solubility in water and causing it to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual salts and acid, and dry it to yield the final product. Purity should be confirmed by NMR and Mass Spectrometry before proceeding.[10][11]

Growing Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray analysis (typically >0.1 mm in all dimensions with no major defects) is an art that relies on creating a state of supersaturation from which the solute can slowly and orderly deposit.[12][13]

Common Crystallization Techniques: [14]

-

Slow Evaporation: This is often the simplest and first method to try.[15]

-

Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.[16] The choice of solvent is critical as it can influence crystal packing and even be incorporated into the lattice.[12]

-

Filter the solution to remove any particulate matter, which could act as unwanted nucleation sites.

-

Cover the container with a perforated lid (e.g., Parafilm with pinholes) and leave it undisturbed in a vibration-free location.

-

The slow evaporation of the solvent increases the solute concentration, leading to gradual crystal growth over days or weeks.

-

-

Vapor Diffusion: This is a highly successful method for small quantities of material.[17]

-

Prepare a concentrated solution of the compound in a small, open vial using a relatively non-volatile solvent (e.g., chloroform, acetonitrile).

-

Place this vial inside a larger, sealed container (e.g., a jar or beaker).

-

Add a more volatile "anti-solvent" to the larger container, in which the compound is insoluble (e.g., pentane, hexane).

-

Over time, the anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14]

-

The diagram below illustrates the vapor diffusion workflow.

Caption: Workflow for single-crystal growth by vapor diffusion.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive analytical technique for determining the precise three-dimensional structure of a crystalline material at the atomic level.[13][18] The method relies on the principle that electrons in a crystal lattice diffract a beam of X-rays in a predictable pattern.

Experimental Workflow

The process from crystal to structure involves several key steps, outlined below.

Caption: The experimental workflow of Single-Crystal X-ray Diffraction.

Causality in Experimental Choices

-

X-ray Source: Molybdenum (Mo, λ=0.71073 Å) or Copper (Cu, λ=1.5418 Å) sources are commonly used. The choice depends on the crystal's unit cell size and absorption characteristics.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream. This minimizes atomic thermal vibrations, resulting in higher quality diffraction data at higher angles and a more precise final structure.

-

Structure Solution & Refinement: The diffraction pattern provides information about the electron density within the crystal. Initial phases are calculated using statistical methods ("direct methods"). The resulting electron density map is used to build an initial molecular model, which is then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

Crystal Structure Analysis of this compound

While the specific crystallographic data for this exact compound requires access to a deposition database like the Cambridge Structural Database (CSD), we can infer its key structural features based on analyses of closely related pyrimidinone structures.[19][20][21]

Molecular Structure and Conformation

The analysis begins with the asymmetric unit, which is the smallest unique part of the crystal structure from which the entire lattice can be generated by symmetry operations. The key intramolecular features are summarized below.

Table 1: Representative Intramolecular Geometric Parameters

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| Pyrimidine Ring | Planarity | The pyrimidinone ring is expected to be essentially planar, a characteristic feature of aromatic and conjugated systems. |

| C4=O Bond Length | Carbonyl Bond | Approximately 1.23 Å, typical for a double bond in an amide-like system. |

| N1-C6 Bond Length | Imine-like Bond | Shorter than a typical N-C single bond, indicating partial double bond character due to conjugation. |

| C2-S Bond Length | Thioether Linkage | Approximately 1.75 Å. |

| Phenyl Group Torsion | C6-C(phenyl) Rotation | The phenyl ring will be twisted out of the plane of the pyrimidine ring to minimize steric hindrance. The torsion angle is a key conformational parameter. |

Supramolecular Assembly: The Role of Intermolecular Interactions

Crystal engineering focuses on understanding how molecules recognize each other to form ordered solid-state structures.[5] The packing of this compound in the crystal lattice is governed by a network of specific intermolecular interactions.

-

N-H···O Hydrogen Bonds: The most significant interaction in pyrimidinones is typically the hydrogen bond between the N3-H donor and the C4=O carbonyl oxygen acceptor of a neighboring molecule.[22] This strong and directional interaction often leads to the formation of robust supramolecular synthons, such as the centrosymmetric dimer shown below.

Caption: A common centrosymmetric N-H···O hydrogen-bonded dimer motif.

-

π-π Stacking Interactions: The planar phenyl and pyrimidine rings provide opportunities for π-π stacking. These interactions, while weaker than hydrogen bonds, are crucial in stabilizing the three-dimensional packing arrangement. They can occur in either a face-to-face or offset (displaced) geometry.

-

Hirshfeld Surface Analysis: Modern crystallographic analysis often employs Hirshfeld surface analysis to visualize and quantify intermolecular contacts.[23] This technique maps various properties onto a surface defined by the region where the electron density of a molecule is greater than that of all other molecules in the crystal. "Fingerprint plots" derived from this surface provide a quantitative summary of each type of intermolecular contact (e.g., H···H, C···H, O···H), offering a comprehensive picture of the crystal packing forces.[24]

Implications for Drug Development

A detailed crystal structure analysis provides critical insights for drug development professionals:

-

Pharmacophore Modeling: The determined solid-state conformation provides a low-energy, experimentally validated structure that can be used as a starting point for pharmacophore modeling and virtual screening.

-

Receptor Binding Analysis: Understanding the molecule's shape and the location of its hydrogen bond donors and acceptors is essential for predicting and interpreting its binding mode within a protein target.[23]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities. A definitive crystal structure is the gold standard for identifying and patenting a specific, desired solid form.

-

Rational Analogue Design: Knowledge of the supramolecular synthons can guide the design of new analogues. For example, modifying substituents to enhance or alter existing intermolecular interactions can be a strategy to improve crystal packing or modify physical properties.[25][26]

Conclusion

The crystal structure analysis of this compound provides a detailed roadmap of its molecular and supramolecular architecture. Through a systematic process of synthesis, crystallization, and single-crystal X-ray diffraction, we can elucidate the precise atomic arrangement and the hierarchy of intermolecular forces that govern its solid-state form. This knowledge is not merely academic; it is a fundamental prerequisite in modern drug discovery, enabling a structure-based approach to the design of new and more effective therapeutic agents. The protocols and analytical frameworks described herein represent a robust, self-validating system applicable to a wide range of small organic molecules of pharmaceutical interest.

References

-

Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

SPT Labtech. Chemical crystallization. [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Zhuravlev, M. A., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules. [Link]

-

Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]

-

EPFL. (n.d.). Crystallization of small molecules. [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

IUCr Journals. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. [Link]

-

ResearchGate. (n.d.). Molecular structure of 2-(4,5-dihydroxy-2-methylphenylthio)-6-methylpyrimidin-4(3H)-one (5a), derived from X-ray crystal structure analysis. [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications. [Link]

-

Ibrahim, M. N. (2008). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. [Link]

-

CCDC. (2018). Analysing intermolecular interactions 101 – Full Interaction Maps. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. [Link]

-

Singh, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

-

Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. [Link]

-

V. Alagarsamy, et al. (2007). Design and synthesis of 2-methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as analgesic, anti-inflammatory and antibacterial agents. Medicinal Chemistry. [Link]

-

Mohammed, M. J., Ahmed, A. K., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2-Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry. [Link]

-

Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]

-

Journal of Chemical Research. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

-

University of Manchester. (n.d.). CCDC 744687: Experimental Crystal Structure Determination. [Link]

-

ResearchGate. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. [Link]

-

Zhang, H., et al. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry. [Link]

-

University of Manchester. (2007). CCDC 644013: Experimental Crystal Structure Determination. [Link]

-

precisionFDA. (n.d.). 2-METHYLTHIO-4-PYRIMIDONE. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

CCDC. (2025). New Structures and New Data Fields. The Latest CSD Data Update. [Link]

-

Samelyuk, Y., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.ias.ac.in [repository.ias.ac.in]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 16. How To [chem.rochester.edu]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. sptlabtech.com [sptlabtech.com]

- 19. researchgate.net [researchgate.net]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge | MDPI [mdpi.com]

- 23. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 24. journals.iucr.org [journals.iucr.org]

- 25. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one for Researchers and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of nucleic acids and a wide array of therapeutic agents known to possess anticancer, antiviral, and anti-inflammatory properties.[1][2] The compound 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, with its distinct phenyl and methylthio substitutions, represents a chemical space of significant interest for drug discovery.

However, for any novel compound to advance from a hit to a viable drug candidate, a thorough understanding of its physicochemical properties is essential.[1] Among the most critical of these is solubility. Poor aqueous solubility can severely limit a compound's bioavailability, lead to unreliable results in biological assays, and pose significant challenges for formulation and delivery.[1][3] Information about the solubility of a substance is a critical success factor for drug development; a compound that does not dissolve effectively cannot be absorbed into the bloodstream to exert its therapeutic effect.[4][5]

This in-depth technical guide provides a comprehensive analysis of the expected solubility of this compound in common laboratory solvents. While specific experimental data for this exact molecule is not widely published, this guide will leverage first principles of physical organic chemistry, data from structurally similar compounds, and established theoretical frameworks to provide a robust, predictive overview. Furthermore, it will detail a gold-standard experimental protocol for researchers to determine its thermodynamic solubility accurately.

Physicochemical & Structural Analysis

To predict the solubility of this compound (CAS Number: 56035-29-1), we must first analyze its molecular structure. The molecule's behavior in different solvents is dictated by the interplay of its distinct functional groups:

-

Phenyl Group (-C₆H₅): This large, nonpolar, and hydrophobic substituent is the dominant feature of the molecule. It will strongly favor interactions with nonpolar solvents through van der Waals forces and contribute significantly to poor solubility in aqueous media.

-

Pyrimidinone Core: This heterocyclic ring contains the most polar functionalities. The amide-like structure with a ketone (C=O) at position 4 and a protonated nitrogen at position 3 is critical. The C=O group is a strong hydrogen bond acceptor, while the N-H group can act as both a hydrogen bond donor and acceptor. This part of the molecule will drive its solubility in polar solvents. The name pyrimidin-4(3H)-one indicates that the keto-enol tautomerism strongly favors the illustrated keto form.

-

Methylthio Group (-S-CH₃): The methylthio ether group at position 2 is of intermediate polarity. While the sulfur atom has lone pairs of electrons, it is not a strong hydrogen bond acceptor. This group primarily adds to the molecule's lipophilic (fat-loving) character.

A simpler structural analog, 2-(methylthio)pyrimidine, has a calculated octanol/water partition coefficient (logP) of 1.198 and a calculated water solubility (log₁₀WS, in mol/L) of -1.75[6]. The addition of a large phenyl group to this core in our target compound will drastically increase its lipophilicity and, consequently, is expected to significantly decrease its water solubility.

Theoretical Principles: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The guiding principle is "like dissolves like".[7]

-

Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to form strong hydrogen bonds. For this compound to dissolve, the solvent molecules must solvate both the polar pyrimidinone core and the nonpolar phenyl group. The strong polar interactions with the N-H and C=O groups will be energetically favorable. However, the large, hydrophobic phenyl group will disrupt the solvent's hydrogen-bonding network, an effect that is energetically costly and will limit solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipole moments but lack hydrogen bond-donating capabilities. They are excellent at solvating the polar pyrimidinone core by accepting hydrogen bonds from the N-H group and through strong dipole-dipole interactions. They are also generally better than polar protic solvents at accommodating nonpolar moieties, suggesting that solubility will be significantly higher in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They will favorably interact with the phenyl group but will be very poor at solvating the highly polar pyrimidinone core. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound will not be compensated by the weak solute-solvent interactions, leading to very poor solubility.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility profile for this compound is predicted. Quantitative values are estimates and should be confirmed experimentally.

| Solvent | Class | Predicted Qualitative Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large, hydrophobic phenyl group dominates, making the energy cost of disrupting the water's H-bond network too high. |

| Methanol / Ethanol | Polar Protic | Slightly to Sparingly Soluble | The alkyl chains of the alcohols can better accommodate the phenyl group than water, but solubility will still be limited by the polar nature of the solvent. |

| Dichloromethane (DCM) | Moderately Polar | Soluble | DCM strikes a good balance, capable of interacting with the polar core via dipole forces while effectively solvating the phenyl ring. |

| Ethyl Acetate | Moderately Polar | Slightly to Sparingly Soluble | Less polar than DCM; may struggle to overcome the crystal lattice energy of the polar pyrimidinone interactions. |

| Acetone | Polar Aprotic | Soluble | Good H-bond acceptor for the N-H group and can accommodate the nonpolar moiety. |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | While polar, ACN is less effective at solvating polar functional groups compared to other aprotic solvents like DMSO or DMF. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | An excellent H-bond acceptor and highly polar solvent that can effectively solvate both polar and nonpolar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Similar to DMF, DMSO is a powerful, highly polar solvent capable of disrupting the crystal lattice and solvating the entire molecule. |

| Toluene | Nonpolar Aromatic | Slightly Soluble | The aromatic nature allows for favorable π-stacking with the phenyl group, but it cannot effectively solvate the polar core. |

| Hexane | Nonpolar Aliphatic | Insoluble | Lacks any significant mechanism to interact with and solvate the polar pyrimidinone core. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an experimental approach is required. The saturation shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[1][8]

Objective

To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium at a controlled temperature.

Materials

-

This compound (solid powder)

-

Selected solvents (HPLC grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. As a starting point, 5-10 mg of solid per 1 mL of solvent is typically sufficient.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a minimum of 24 hours. Causality Insight: A 24-48 hour period is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states. Shorter incubation times may yield kinetic solubility values, which can be misleadingly high or low.[9]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and filter the solution into a clean autosampler vial. Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

-

Dilution: If the solution is expected to be highly concentrated, perform an accurate, gravimetric dilution with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the final solution using a pre-validated HPLC-UV or LC-MS method. Determine the concentration by comparing the instrument response to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account any dilution factors.

Visualizations

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Molecular-Solvent Interactions

Caption: Predicted Interactions with Solvent Classes.

Conclusion

Understanding the solubility of this compound is a prerequisite for its successful development in any research context. Based on its chemical structure, which features a dominant hydrophobic phenyl group and a polar hydrogen-bonding pyrimidinone core, the compound is predicted to be insoluble in water and nonpolar aliphatic solvents. However, it is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in solvents like dichloromethane. These predictions provide a critical starting point for solvent selection in synthesis, purification, and biological screening. For definitive data, the standardized shake-flask protocol detailed herein should be employed to ensure the generation of reliable and reproducible thermodynamic solubility values, which are indispensable for informed decision-making in the drug discovery and development pipeline.[10][11]

References

-

Schneider, I. (2018). Substance solubility. Drug Discovery News. [Link]

-

Grecu, G., & Funar-Timofei, S. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

CHEM 2220. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Colorado Denver. [Link]

-

Williamson, K. L., & Masters, K. M. Experiment: Solubility of Organic & Inorganic Compounds. Macroscale and Microscale Organic Experiments. [Link]

- Li, D., & Huang, Y. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

KREATiS. High-accuracy water solubility determination using logK. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

Solubility of Things. Pyrimidine. [Link]

-

Legislation.gov.uk. a.6. water solubility. [Link]

-

Atiya, R. N., et al. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate. [Link]

-

Baka, E., et al. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Cheméo. Chemical Properties of Pyrimidine, 2-(methylthio)- (CAS 823-09-6). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Pyrimidine, 2-(methylthio)- (CAS 823-09-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. youtube.com [youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. books.rsc.org [books.rsc.org]

A Technical Guide to the Potential Biological Activity of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one

Foreword: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules such as nucleic acids (uracil, thymine, and cytosine) and vitamin B1. This six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3 has proven to be a versatile scaffold for the development of a wide array of therapeutic agents. The inherent drug-like properties of the pyrimidine core, coupled with the vast possibilities for chemical modification, have led to the discovery of compounds with a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. The biological significance of pyrimidine derivatives is often attributed to their ability to mimic endogenous metabolites and interact with various biological targets, thereby modulating physiological and pathological processes. This guide focuses on a specific, yet under-explored derivative, 2-(methylthio)-6-phenylpyrimidin-4(3H)-one, to delineate a strategic approach for the elucidation of its potential biological activities.

Probing the Bioactive Potential: Key Areas of Investigation

Given the rich pharmacological landscape of pyrimidine and thiopyrimidine analogs, a systematic investigation into the biological activities of this compound is warranted. Based on extensive literature precedent for structurally related compounds, the following areas represent the most promising avenues for research.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting various mechanisms crucial for cancer cell proliferation and survival. For instance, 2-thiopyrimidine derivatives have been reported to exhibit strong cytotoxic effects against leukemia, colon, and breast cancer cell lines, with some acting as inhibitors of STAT3 and STAT5a. Furthermore, related compounds have shown inhibitory activity against key cell cycle regulators like cyclin-dependent kinases (CDKs). Therefore, a primary focus of this guide is to outline a comprehensive strategy for evaluating the anticancer potential of this compound.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including pyrimidine derivatives, have been a fertile ground for the development of new antibacterial and antifungal drugs. The presence of a thioether group, as in the target molecule, has been associated with antimicrobial efficacy in related structures. Notably, a study on 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles revealed significant fungicidal activity. This provides a strong rationale for investigating the antibacterial and antifungal properties of this compound.

Enzyme Inhibition

The specific structural motifs of this compound suggest its potential as an enzyme inhibitor. Pyrimidine derivatives have been successfully developed as inhibitors for a wide range of enzymes, including kinases, cholinesterases, and metabolic enzymes like dihydrofolate reductase (DHFR) and glutathione reductase (GR). The phenyl and methylthio substituents can engage in various non-covalent interactions within an enzyme's active or allosteric sites, leading to modulation of its catalytic activity. A focused screening against a panel of relevant enzymes could uncover novel therapeutic applications.

A Strategic Framework for Biological Evaluation: Experimental Workflows

To systematically investigate the potential biological activities of this compound, a multi-tiered experimental approach is proposed. This section provides detailed, step-by-step protocols for the initial screening and subsequent characterization of its anticancer, antimicrobial, and enzyme inhibitory properties.

Assessment of Anticancer Potential

A foundational step in anticancer drug discovery is the evaluation of a compound's cytotoxicity against a panel of cancer cell lines. The following workflow outlines a standard procedure for this initial screening.

-

Cell Line Selection and Culture:

-

A diverse panel of human cancer cell lines should be selected to represent various cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

-

Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest exponentially growing cells and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Allow the cells to adhere and resume growth for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Replace the medium in the 96-well plates with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

-

To provide context for the experimental results, a table summarizing the IC50 values of structurally related thiopyrimidine derivatives against various cancer cell lines is presented below.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Thiopyrimidine/chalcone hybrid | K-562 (Leukemia) | 0.77 - 1.74 | |

| 2-Thiopyrimidine/chalcone hybrid | MCF-7 (Breast) | 1.37 - 3.56 | |

| 2-Thiopyrimidine/chalcone hybrid | HT-29 (Colon) | 2.10 - 2.37 | |

| 2-Thiopyrimidine derivative | CDK-1 (Enzyme) | 5 |

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of this compound can be assessed by determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

-

Microorganism Selection and Inoculum Preparation:

-

Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

-

Grow the microorganisms in an appropriate broth medium overnight.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Investigation of Enzyme Inhibitory Activity

A general spectrophotometric assay can be employed to screen for inhibitory activity against a variety of enzymes.

-

Reagent Preparation:

-

Prepare stock solutions of the purified enzyme, substrate, and the test compound in an optimized assay buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate or cuvette, add a fixed concentration of the enzyme to varying concentrations of the test compound.

-

Include a control with no inhibitor.

-

Incubate the mixture for 15-30 minutes at a constant temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a specific concentration of the substrate.

-

Immediately measure the change in absorbance over time at a predetermined wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Determine the percent inhibition relative to the uninhibited control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be performed with varying concentrations of both the substrate and the inhibitor. The data can be analyzed using Lineweaver-Burk plots or non-linear regression.

-

Elucidating the Mechanism of Action

Should this compound exhibit significant biological activity in the initial screenings, further studies will be necessary to elucidate its mechanism of action.

Potential Anticancer Mechanisms

If the compound shows potent cytotoxicity, subsequent investigations could include:

-

Apoptosis Induction Assays: Using techniques like Annexin V/PI staining and flow cytometry to determine if the compound induces programmed cell death.

-

Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

-

Kinase Profiling: Screening against a panel of cancer-related kinases to identify potential molecular targets.

-

STAT Pathway Inhibition: Assessing the phosphorylation status of STAT3 and STAT5a in treated cells, given the known activity of related compounds.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and structured framework for the initial investigation of the potential biological activities of this compound. The pyrimidine core, coupled with the specific substitutions of a phenyl group at the 6-position and a methylthio group at the 2-position, suggests a high probability of discovering novel biological functions, particularly in the realms of anticancer, antimicrobial, and enzyme inhibitory activities. The detailed experimental protocols and proposed mechanistic studies outlined herein are designed to be self-validating and provide a clear path for researchers and drug development professionals to unlock the therapeutic potential of this and related pyrimidine derivatives. The successful execution of this research plan could lead to the identification of a novel lead compound for further preclinical and clinical development.

References

-

Sondhi, S. M., Goyal, R. N., Lahoti, A. M., Singh, N., Shukla, R., & Raghubir, R. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185–3195. [Link]

-

Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivatives. (2016). ResearchGate. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]

-

Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). Retrieved from [Link]

-

Lamie, P. F., & Philoppes, J. N. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 864–879. [Link]

-

An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Bartolini, M., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(5), 2487-2504. [Link]

-

THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023). JETIR, 10(9). [Link]

-

Al-Warhi, T., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(21), 13235-13245. [Link]

-

Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (2023). Molecules, 28(15), 5709. [Link]

-

Heterocyclic compounds as antimicrobial agents. (2022). In Studies in Organic Chemistry (Vol. 47, pp. 1-35). Elsevier. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega, 8(49), 46979-46993. [Link]

-

preparation and diagnosis of some heterocyclic compounds of 2-thiopyrimidine and studying the biologic. (n.d.). Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

-

Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of AOAC International, 104(1), 1-13. [Link]

- Schenone, S., Bruno, O., Bondavalli, F., Ranise, A., Mosti, L., Menozzi, G., Fossa, P., Manetti, F., Morbidelli, L., Trincavelli, L., Martini, C., & Lucacchini, A. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-6-phenylpyrimidin-4(3H)-one: Starting Materials, Mechanistic Insights, and Experimental Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1] Derivatives of pyrimidine are known to possess a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2] Specifically, 2-(methylthio)-6-phenylpyrimidin-4(3H)-one and its analogues are significant intermediates in the synthesis of more complex molecules, including potent enzyme inhibitors and fungicides.[3][4][5]

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind experimental choices, and offers detailed, field-proven protocols. Our focus is on providing a self-validating system of synthesis, grounded in authoritative references, to empower researchers in their drug discovery and development endeavors.

Section 1: Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely adopted approach to constructing the target molecule involves a two-stage process. The core pyrimidine ring is first assembled via a condensation reaction, followed by a functionalization step to introduce the methylthio group.

A retrosynthetic analysis breaks down the target molecule into readily available or easily synthesizable starting materials. The C-S bond of the methylthio group is disconnected first, revealing the key intermediate, 2-mercapto-6-phenylpyrimidin-4(3H)-one. This intermediate is then deconstructed via the classical pyrimidine synthesis pathway, leading back to a β-keto ester—ethyl benzoylacetate—and thiourea.

Caption: Retrosynthetic analysis of the target molecule.

This analysis dictates our forward synthetic strategy:

-

Synthesis of Ethyl Benzoylacetate: Preparation of the essential β-keto ester precursor.

-

Pyrimidine Ring Formation: Condensation of ethyl benzoylacetate with thiourea to form 2-mercapto-6-phenylpyrimidin-4(3H)-one.

-

S-Methylation: Selective alkylation of the thiol group to yield the final product.

Section 2: Synthesis of Key Precursor: Ethyl Benzoylacetate

Ethyl benzoylacetate is a versatile β-keto ester that serves as the cornerstone for the 6-phenyl substituent and the dicarbonyl portion of the pyrimidine ring.[6] While commercially available, its synthesis in the lab is often required and several reliable methods exist. The Claisen condensation of ethyl acetate and ethyl benzoate is a classic and effective approach.

Causality of Experimental Choices:

-

Base: Sodium ethoxide is used as the base to deprotonate the α-carbon of ethyl acetate, generating the nucleophilic enolate required to attack the electrophilic carbonyl carbon of ethyl benzoate.

-

Anhydrous Conditions: All reagents and solvents must be scrupulously dried. The presence of water would consume the strong base and lead to saponification (hydrolysis) of the ester starting materials and product.

-

Acidic Workup: A mild acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate of the β-keto ester product.

Experimental Protocol: Synthesis of Ethyl Benzoylacetate

This protocol is adapted from the well-vetted procedures found in Organic Syntheses.[7]

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of clean sodium metal in small pieces at a rate that maintains a controllable reflux.

-

Condensation: Once all the sodium has dissolved, cool the sodium ethoxide solution to room temperature. Add a mixture of 44 g (0.5 mol) of dry ethyl acetate and 75 g (0.5 mol) of ethyl benzoate dropwise with stirring over 30 minutes.

-

Reaction: After the addition is complete, gently heat the mixture to reflux for 2 hours. The reaction mixture will become a thick, yellowish paste.

-

Workup and Isolation: Cool the mixture to room temperature and pour it into a beaker containing 500 g of crushed ice and 50 mL of glacial acetic acid to neutralize. Separate the oily ester layer.

-

Extraction: Extract the aqueous layer with two 100 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with 100 mL of saturated sodium bicarbonate solution, then with 100 mL of water, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 130–135 °C / 3 mmHg.[7]

| Parameter | Expected Value | Reference |

| Boiling Point | 130-135 °C / 3 mmHg | [7] |

| Appearance | Viscous, colorless oil | [8] |

| Typical Yield | 50-55% | [7] |

Section 3: Core Synthesis: 2-Mercapto-6-phenylpyrimidin-4(3H)-one

The formation of the pyrimidine ring is achieved through the condensation of the β-keto ester with thiourea. This reaction is a variant of the well-known Biginelli or Pinner synthesis.[9][10][11] Thiourea is an ideal building block as it provides the requisite N-C-N fragment and introduces the sulfur atom at the C2 position in a single step.[9]

Mechanism of Ring Formation: The reaction proceeds via an initial condensation between one of the amino groups of thiourea and the more electrophilic ketone carbonyl of ethyl benzoylacetate to form a thioureide intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl. Finally, elimination of ethanol and water drives the reaction to completion, forming the stable heterocyclic ring.

Caption: Key stages in the pyrimidine ring formation.

Experimental Protocol: Synthesis of 2-Mercapto-6-phenylpyrimidin-4(3H)-one

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 5.4 g (0.1 mol) of sodium ethoxide in 200 mL of absolute ethanol.

-

Addition of Reagents: To this solution, add 19.2 g (0.1 mol) of ethyl benzoylacetate and 7.6 g (0.1 mol) of thiourea.[4]

-

Reflux: Heat the mixture under reflux with constant stirring for 8-10 hours. A precipitate will gradually form.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Filter the solid precipitate and wash it with a small amount of cold ethanol.

-

Purification: Suspend the crude solid in 200 mL of water and acidify to pH 5-6 with glacial acetic acid. This protonates the pyrimidine salt, causing the neutral product to precipitate. Filter the white solid, wash thoroughly with water, and dry in a vacuum oven. The product is typically of high purity but can be recrystallized from ethanol if needed.

Section 4: Final Step: S-Methylation to Yield the Final Product

The final step is the selective methylation of the sulfur atom. The 2-mercaptopyrimidine intermediate exists in a tautomeric equilibrium between the thione and thiol forms. In the presence of a base, the thiol form is deprotonated to form a thiolate anion, which is a potent nucleophile.

Causality of Experimental Choices:

-

Selective S-Alkylation: The thiolate anion is a soft nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it reacts preferentially with soft electrophiles like methyl iodide.[12] This high selectivity for S-alkylation over N-alkylation is a key advantage of this synthetic route.

-

Base: A base such as sodium hydroxide or potassium carbonate is used to deprotonate the thiol, generating the reactive thiolate nucleophile.[13][14]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the S-alkylation of thiouracils.[13]

-

Dissolution: In a 250 mL flask, dissolve 4.08 g (0.02 mol) of 2-mercapto-6-phenylpyrimidin-4(3H)-one in 100 mL of 1M aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Methylation: Add 3.12 g (1.37 mL, 0.022 mol) of methyl iodide dropwise while maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture vigorously at room temperature for 4 hours. A white precipitate will form as the reaction progresses.

-

Isolation and Purification: Filter the white precipitate, wash it thoroughly with cold water to remove any salts, and dry it under vacuum. The product, this compound, is generally obtained in high yield and purity.

Section 5: Overall Workflow and Characterization

The complete synthetic sequence is a streamlined and efficient process for accessing the target molecule from basic starting materials.

Caption: Overall synthetic workflow.

| Compound | Formula | M.W. ( g/mol ) | Typical Yield | Appearance |

| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 50-55% | Colorless Oil |

| 2-Mercapto-6-phenylpyrimidin-4(3H)-one | C₁₀H₈N₂OS | 204.25 | >85% | White Solid |

| This compound | C₁₁H₁₀N₂OS | 218.28 | >90% | White Powder |

Conclusion

This guide has detailed a reliable and mechanistically sound three-stage synthesis for this compound. By starting with the Claisen condensation to form ethyl benzoylacetate, followed by a robust pyrimidine ring formation with thiourea, and concluding with a selective S-methylation, researchers can access this valuable intermediate with high efficiency and purity. The provided protocols, grounded in established chemical literature, offer a clear and reproducible pathway for professionals in the field of drug discovery and organic synthesis.

References

- 1. benthamopen.com [benthamopen.com]

- 2. A novel pyrimidine derivatives with aryl urea, thiourea and sulfonamide moieties: synthesis, anti-inflammatory and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Thiourea - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. elar.urfu.ru [elar.urfu.ru]

- 13. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]

- 14. researchgate.net [researchgate.net]